molecular formula C19H12F2N4O B11424274 3,4-Difluoro-N-(4-{imidazo[1,2-A]pyrimidin-2-YL}phenyl)benzamide

3,4-Difluoro-N-(4-{imidazo[1,2-A]pyrimidin-2-YL}phenyl)benzamide

Cat. No.: B11424274
M. Wt: 350.3 g/mol
InChI Key: APWBFFZBYQRQHX-UHFFFAOYSA-N
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Description

  • Preparation Methods

    • The synthetic routes for this compound involve several steps. While I don’t have specific details for this exact compound, I can provide a general outline:
      • Start with commercially available starting materials.
      • Introduce the imidazo[1,2-a]pyridine core through cyclization reactions.
      • Functionalize the resulting intermediate to introduce the fluorine substituents.
      • Finally, amidation with the appropriate aniline derivative yields the target compound.
    • Industrial production methods may involve optimization of these steps for scalability and efficiency.
  • Chemical Reactions Analysis

      Reactions: The compound may undergo various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions:

      Major Products: These reactions yield derivatives with modified functional groups, affecting solubility, bioactivity, and other properties.

  • Scientific Research Applications

      Medicinal Chemistry: Investigate its potential as an antituberculosis agent and explore structure-activity relationships.

      Biology: Study its impact on cellular processes, including interactions with enzymes or receptors.

      Medicine: Assess its pharmacokinetics, toxicity, and potential therapeutic applications.

      Industry: Explore its use as a building block for drug development or other fine chemicals.

  • Mechanism of Action

    • The compound likely interacts with specific molecular targets or pathways within TB bacteria.
    • Further research is needed to elucidate its precise mechanism, including binding studies and functional assays.
  • Comparison with Similar Compounds

    Remember that while I’ve provided a comprehensive overview, specific experimental details and data would require access to specialized literature or research articles

    Properties

    Molecular Formula

    C19H12F2N4O

    Molecular Weight

    350.3 g/mol

    IUPAC Name

    3,4-difluoro-N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)benzamide

    InChI

    InChI=1S/C19H12F2N4O/c20-15-7-4-13(10-16(15)21)18(26)23-14-5-2-12(3-6-14)17-11-25-9-1-8-22-19(25)24-17/h1-11H,(H,23,26)

    InChI Key

    APWBFFZBYQRQHX-UHFFFAOYSA-N

    Canonical SMILES

    C1=CN2C=C(N=C2N=C1)C3=CC=C(C=C3)NC(=O)C4=CC(=C(C=C4)F)F

    Origin of Product

    United States

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